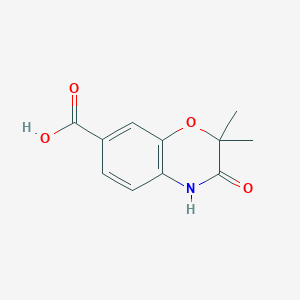

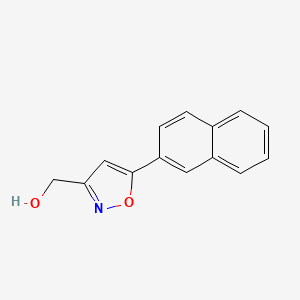

![molecular formula C20H23N3O4 B2480261 1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421472-36-7](/img/structure/B2480261.png)

1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

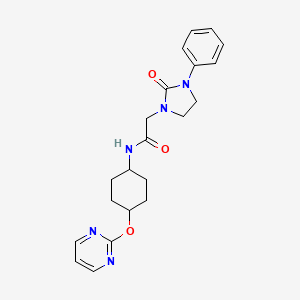

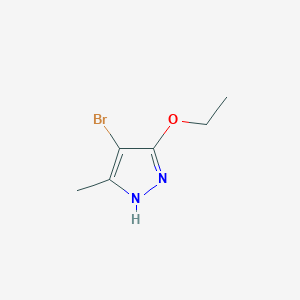

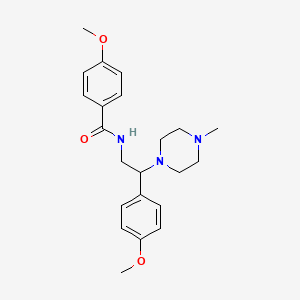

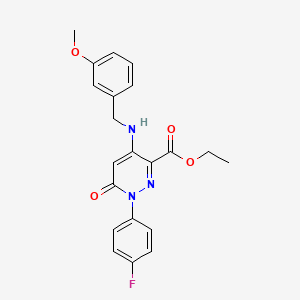

The synthesis of spirocyclic compounds, closely related to the chemical structure of interest, often involves complex reactions to form the spiro-heteroquaternary stereogenic center with high yields and excellent diastereo- and enantioselectivity. Techniques such as asymmetric 1,3-dipolar cycloaddition catalyzed by chiral ligands or metals, organocatalyzed annulations, and multi-component reactions have been developed to efficiently construct these spirocyclic frameworks. These methods provide access to diverse spirocyclic architectures with significant potential for further functionalization and application in medicinal chemistry (Yang et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies Spiro[pyrrolidin-2,3′-oxindoles] have been synthesized through a 1,3-dipolar cycloaddition reaction and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds showed activities comparable to standard drugs, suggesting their potential as therapeutic agents in various infections (Haddad et al., 2015).

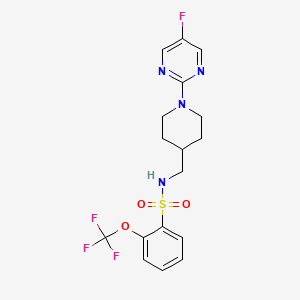

Atom Economic and Stereoselective Synthesis for Antimycobacterial Activities A series of spiro-piperidin-4-ones were synthesized through an atom economic and stereoselective process. These compounds were evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis, with some showing promising results (Kumar et al., 2008).

Chemical Synthesis Techniques

Organocatalytic Synthesis for Structural Diversity An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the potential for creating structurally diverse molecules with high enantiopurity. This method points to avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Multicomponent Reactions in Water for Spiro Derivatives Novel multicomponent domino reactions have been described that enable the one-pot synthesis of spiro derivatives from phenylhydrazine, 3-aminocrotononitrile, and other components in water. This environmentally friendly approach generates complex spiro structures efficiently (Balamurugan et al., 2011).

Green Chemistry Approaches

Environmentally Benign Synthesis of Spiroheterocycles A synthesis method involving sulfamic acid-catalyzed multicomponent domino reactions has been developed for creating spiroheterocycles with fused heterosystems. This process operates in an aqueous medium, illustrating an efficient and green chemical approach (Arya & Kumar, 2011).

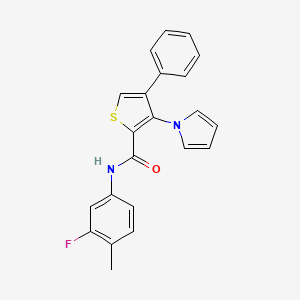

Orientations Futures

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the therapeutic potential of these compounds in various diseases could be explored further .

Propriétés

IUPAC Name |

1-(3-oxo-3-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c24-17-6-11-23(19(26)21-17)12-7-18(25)22-13-9-20(10-14-22)8-5-15-3-1-2-4-16(15)27-20/h1-4,6,11H,5,7-10,12-14H2,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAMQRJZPANLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)